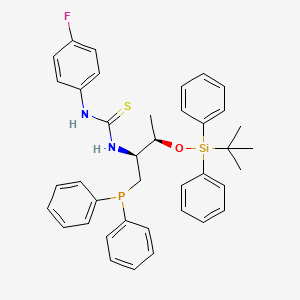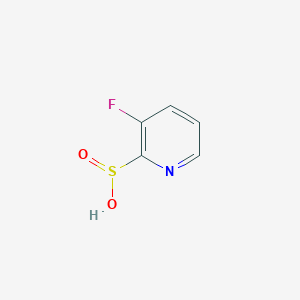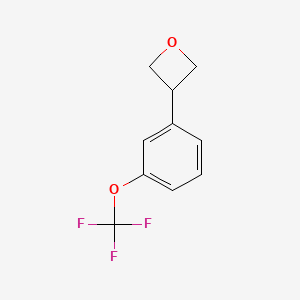
3-(3-(Trifluoromethoxy)phenyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Trifluoromethoxy)phenyl)oxetane is a compound that features a four-membered oxetane ring substituted with a trifluoromethoxy group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Trifluoromethoxy)phenyl)oxetane typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of epoxides with trimethyloxosulfonium ylide, which facilitates the ring closure to form the oxetane structure . The reaction conditions often require moderate heating, typically around 70-110°C, and the use of solvents like dimethyl sulfoxide (DMSO) or tert-butanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-(Trifluoromethoxy)phenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the trifluoromethoxy group or the phenyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like trimethylsilyl bromide (TMSBr) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or other oxygenated derivatives, while substitution reactions can yield bromohydrin derivatives .
Aplicaciones Científicas De Investigación
3-(3-(Trifluoromethoxy)phenyl)oxetane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which 3-(3-(Trifluoromethoxy)phenyl)oxetane exerts its effects involves its interaction with various molecular targets. The oxetane ring’s strain and the electron-withdrawing trifluoromethoxy group influence its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparación Con Compuestos Similares
3-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxy group but lacks the oxetane ring.
2,2-Disubstituted oxetanes: Similar ring structure but different substituents.
3-Phenylpropanol oxetane ethers: Similar oxetane ring but different functional groups.
Uniqueness: 3-(3-(Trifluoromethoxy)phenyl)oxetane is unique due to the combination of the trifluoromethoxy group and the oxetane ring. This combination imparts distinct physicochemical properties, such as increased polarity and stability, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H9F3O2 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
3-[3-(trifluoromethoxy)phenyl]oxetane |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8/h1-4,8H,5-6H2 |
Clave InChI |
VQCJUSRVHZCCFB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



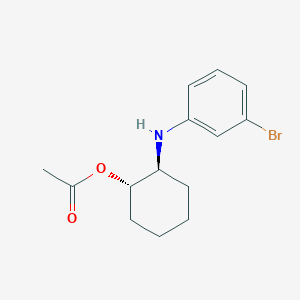

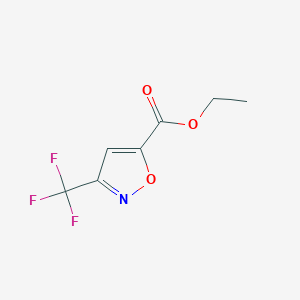
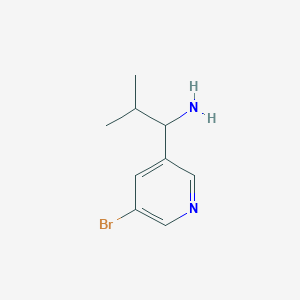
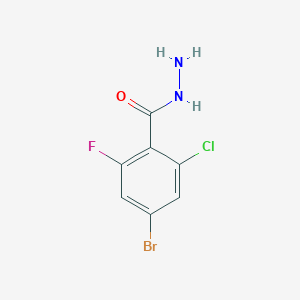
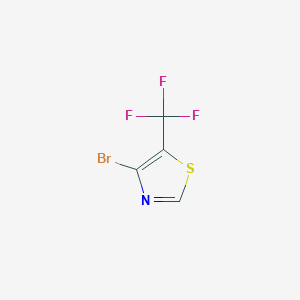

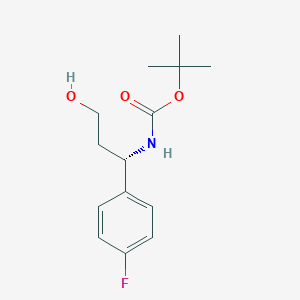
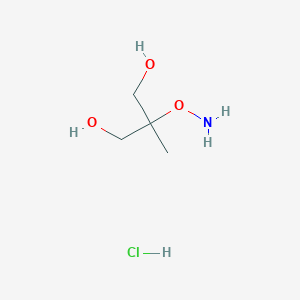

![5H-pyrido[3,4-b][1,4]benzoxazin-4-amine](/img/structure/B12952374.png)
